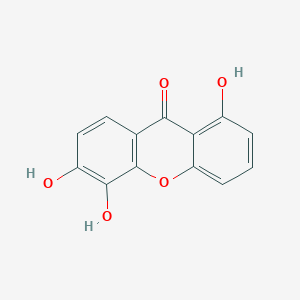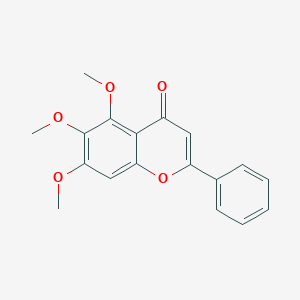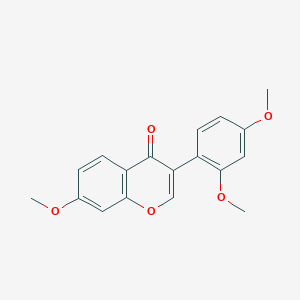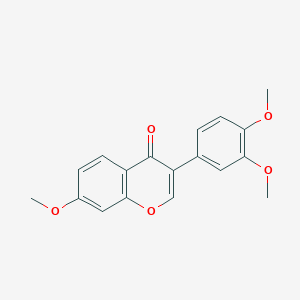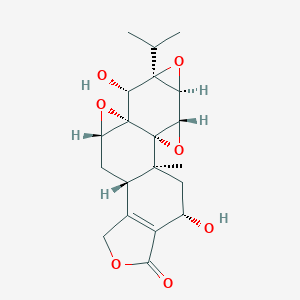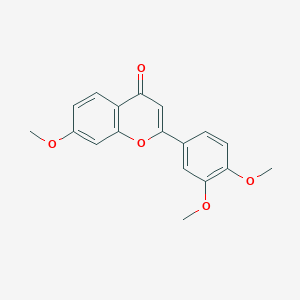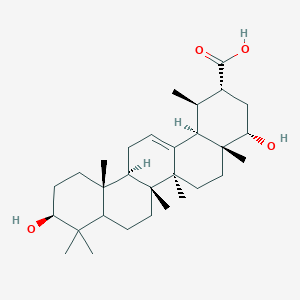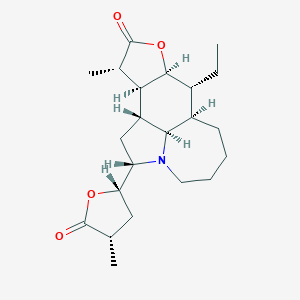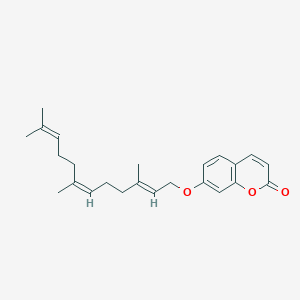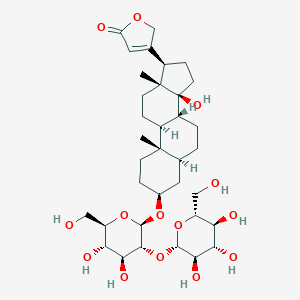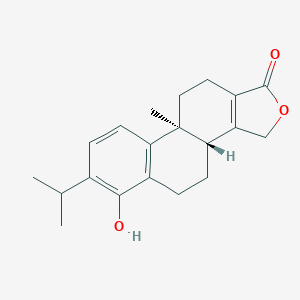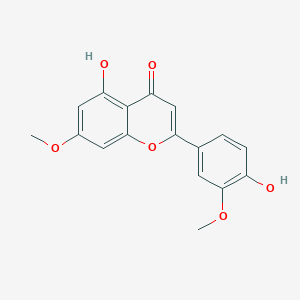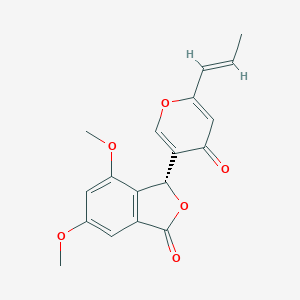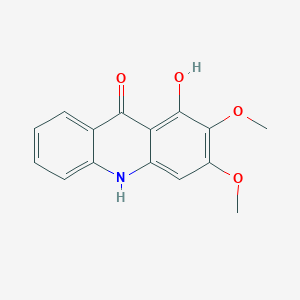
9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- is a chemical compound that belongs to the acridinone family. It has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemistry and Interaction with Metals
9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- is part of a broader class of hydroxypyridinones, known for their metal binding interactions and pharmacokinetic properties. Santos (2002) discussed the design and biological assays of these compounds, highlighting their efficiency as aluminum (Al) chelators, particularly in medical applications. The research emphasized the potential of these compounds as Al scavengers due to their high affinity for certain metal ions and favorable lipo-hydrophilic balance (Santos, 2002).
Biological and Pharmacological Activities
9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- and its derivatives are recognized for a range of biological activities. He et al. (2021) reviewed the various pharmacological activities of hydroxypyranone and hydroxypyridinone derivatives, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic activities. The review also delved into their structure-activity relationship (SAR), mechanisms of action, and interaction mechanisms with the target, providing a comprehensive overview of their potential as pharmacophores in drug discovery (He et al., 2021).
Role in Cosmetic and Dermatologic Applications
Hydroxycinnamic acids (HCAs), to which 9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- is related, have significant biological properties. Studies have focused on their antioxidant activity and structure-activity relationships to generate more potent antioxidant molecules for use in various applications, including cosmetic and dermatological formulations. Razzaghi-Asl et al. (2013) highlighted the importance of structural features like the presence of an unsaturated bond on the side chain and the modifications of the aromatic ring in the antioxidant activity of HCAs, emphasizing their role in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Propriétés
Numéro CAS |
17014-43-6 |
|---|---|
Nom du produit |
9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- |
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
1-hydroxy-2,3-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO4/c1-19-11-7-10-12(14(18)15(11)20-2)13(17)8-5-3-4-6-9(8)16-10/h3-7,18H,1-2H3,(H,16,17) |
Clé InChI |
CYPILPIHKOUTNO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |
SMILES canonique |
COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |
Autres numéros CAS |
17014-43-6 |
Synonymes |
xanthoxoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



